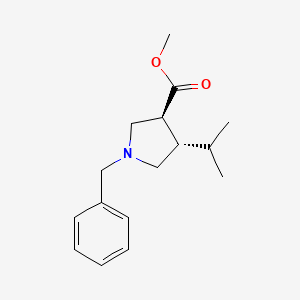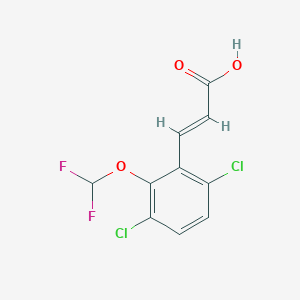
Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a pyrimidine ring substituted with nitrophenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with 4-nitrophenyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amines or hydroxyl derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is used to study enzyme inhibition and protein interactions. Its structural complexity allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to develop treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism by which Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, while the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways.
Comparación Con Compuestos Similares
Methyl 4-nitrophenyl sulfone: Similar in having a nitrophenyl group but differs in the presence of a sulfone group.
1-Methyl-4-(4-nitrophenyl)piperazine: Contains a piperazine ring instead of a pyrimidine ring.
Fenitrothion: An organophosphate insecticide with a nitrophenyl group but different functional groups.
Uniqueness: Methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties not found in the listed similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Propiedades
Fórmula molecular |
C13H8F3N3O4 |
|---|---|
Peso molecular |
327.21 g/mol |
Nombre IUPAC |
methyl 4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H8F3N3O4/c1-23-12(20)11-17-9(6-10(18-11)13(14,15)16)7-2-4-8(5-3-7)19(21)22/h2-6H,1H3 |
Clave InChI |
KTXCYOMSFLEKDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


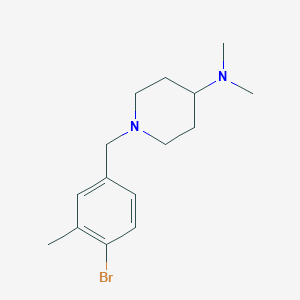
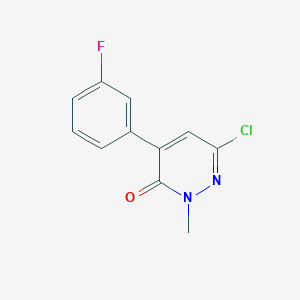

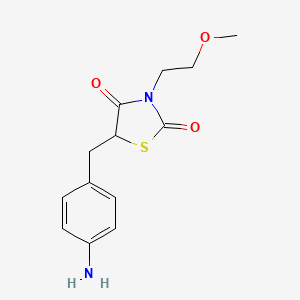
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
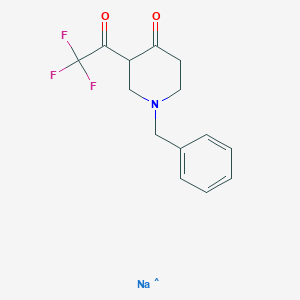
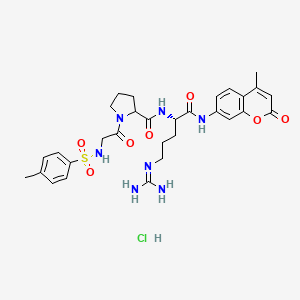
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
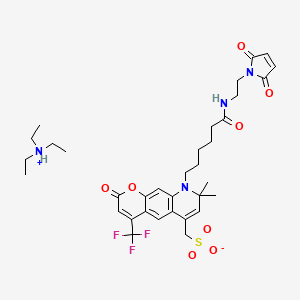
![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
